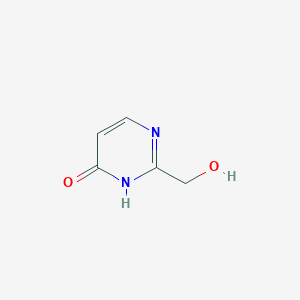

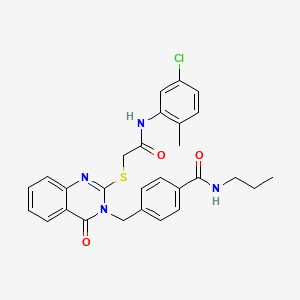

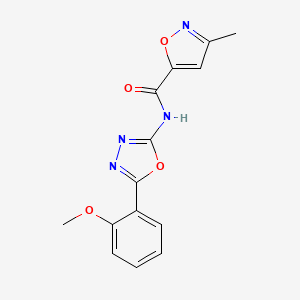

![molecular formula C13H14N2O2 B2760746 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde CAS No. 956183-42-9](/img/structure/B2760746.png)

4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde, also known as 4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]benzaldehyde, is an organic compound used in a variety of scientific research applications. It is a yellow-colored solid and is a derivative of benzoic acid. It is also used as a reagent in the synthesis of other compounds, such as benzofuran derivatives, and in the synthesis of drugs, such as anti-inflammatory agents. This compound is highly reactive, and its properties make it a valuable tool in the laboratory.

Scientific Research Applications

Corrosion Inhibition

One study investigated the corrosion inhibitory effects of a Schiff base compound derived from phenazone and vanillin on steel in HCl solution. This research demonstrates the potential of similar compounds, including those with methoxy groups and pyrazole moieties, for protecting metals from corrosion in acidic environments (Emregül & Hayvalı, 2006).

Antimicrobial and Antioxidant Applications

Another study described the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, evaluating their antimicrobial and antioxidant activities. This suggests the potential use of similar 4-methoxy-substituted compounds in the development of new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

Material Science and Photoluminescence

Research on the synthesis and optical properties of aluminum and zinc quinolates with styryl substituents, including methoxy groups, highlights the application in material science, particularly in the development of materials with specific photoluminescent properties (Barberis & Mikroyannidis, 2006).

Biomedical Imaging and Sensor Technology

A study on a rhodamine-based fluorescent sensor for trivalent metal ions, which include similar molecular motifs, points to applications in live cell imaging and the development of combinational logic circuits and memory devices. Such compounds can be tailored for high sensitivity and selectivity towards specific ions in biological and technological contexts (Alam et al., 2017).

Mechanism of Action

Mode of Action

A molecular simulation study suggests that the compound may interact with the active site of certain proteins, characterized by lower binding free energy . This interaction could potentially alter the function of these proteins, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Understanding these factors is crucial for optimizing the compound’s use and effectiveness.

properties

IUPAC Name |

4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-10-6-14-15(7-10)8-12-5-11(9-16)3-4-13(12)17-2/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHMEHTYRMBOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2=C(C=CC(=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

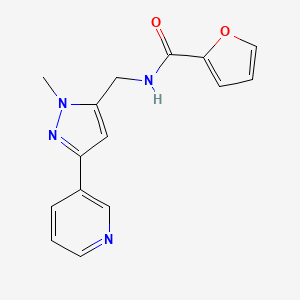

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2760667.png)

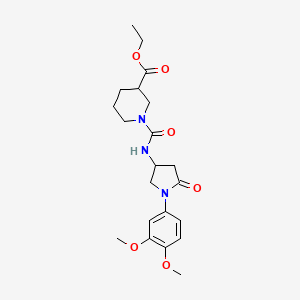

![[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2760677.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)

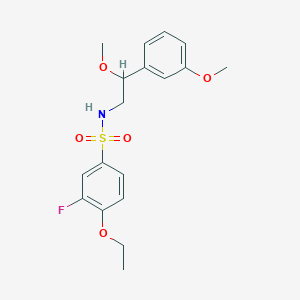

![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol](/img/structure/B2760683.png)